molecular formula C26H20FN3O3S2 B2611902 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 690961-85-4

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2611902
CAS No.: 690961-85-4
M. Wt: 505.58
InChI Key: KNUDUMKVJZCRMN-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a combination of various functional groups, including cyano, dimethoxyphenyl, thiophene, pyridine, sulfanyl, and fluorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents, reaction conditions, and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
  • **2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S2/c1-32-22-10-9-16(12-23(22)33-2)17-13-21(24-8-5-11-34-24)30-26(18(17)14-28)35-15-25(31)29-20-7-4-3-6-19(20)27/h3-13H,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUDUMKVJZCRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3F)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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